4-Fluoro-4-morpholino-1-phenylbutan-1-one
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Overview
Description
4-Fluoro-4-morpholino-1-phenylbutan-1-one is a chemical compound with the molecular formula C14H18FNO2 It is known for its unique structure, which includes a fluorine atom, a morpholine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-morpholino-1-phenylbutan-1-one typically involves the reaction of 4-fluorobenzaldehyde with morpholine and a suitable ketone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-morpholino-1-phenylbutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Fluoro-4-morpholino-1-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimalarial and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-morpholino-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4-morpholino-1-phenylbutan-1-one: Similar structure but with a chlorine atom instead of fluorine.
4-Fluoro-4-piperidino-1-phenylbutan-1-one: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
4-Fluoro-4-morpholino-1-phenylbutan-1-one is unique due to the presence of the fluorine atom and the morpholine ring, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H18FNO2 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
4-fluoro-4-morpholin-4-yl-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H18FNO2/c15-14(16-8-10-18-11-9-16)7-6-13(17)12-4-2-1-3-5-12/h1-5,14H,6-11H2 |
InChI Key |
QMCJFCPEUIJORN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CCC(=O)C2=CC=CC=C2)F |
Origin of Product |
United States |
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